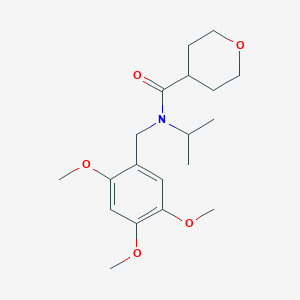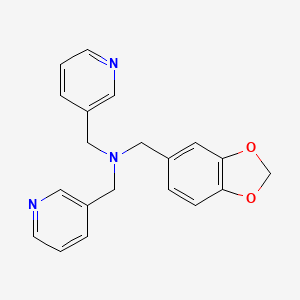
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one, also known as ADAM, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. ADAM is a diazepine derivative that is structurally similar to the benzodiazepine class of drugs, which are commonly used as anxiolytics and hypnotics. However, unlike benzodiazepines, ADAM does not bind to the GABA-A receptor and has a unique mechanism of action that makes it a valuable research tool.
作用機序
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that it enhances the activity of the receptor without directly activating it. The sigma-1 receptor is thought to play a role in the regulation of calcium signaling and ion channel activity, and 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one's modulation of this receptor may have downstream effects on these processes.
Biochemical and physiological effects:
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to have a wide range of biochemical and physiological effects, including modulation of calcium signaling, ion channel activity, and neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
One of the main advantages of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor specifically, without interfering with other cellular processes. However, one limitation of using 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is that it is relatively unstable and has a short half-life, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. One area of interest is the development of more stable analogs of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one that can be used in a wider range of experimental settings. Another potential direction is the investigation of the role of the sigma-1 receptor in other physiological processes, such as immune function and cancer progression. Finally, the potential therapeutic applications of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one and related compounds for neurodegenerative diseases and other neurological disorders are an area of ongoing research.
合成法
The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one involves the reaction of adamantylacetic acid with methylamine, followed by cyclization with acetic anhydride. The resulting compound is then hydrolyzed to yield 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one. The synthesis of 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been used extensively in scientific research to study the role of the sigma-1 receptor in the central nervous system. The sigma-1 receptor is a chaperone protein that is involved in a wide range of cellular processes, including ion channel regulation, neurotransmitter release, and cell survival. 1-(1-adamantylacetyl)-2-methyl-1,4-diazepan-5-one has been shown to bind selectively to the sigma-1 receptor, making it a valuable tool for studying the function of this receptor.
特性
IUPAC Name |
1-[2-(1-adamantyl)acetyl]-2-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12-11-19-16(21)2-3-20(12)17(22)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h12-15H,2-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLFIJYUMRRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5905920.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-4-piperidinyl-2-pyrimidinamine hydrochloride](/img/structure/B5905929.png)
![1-isonicotinoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5905933.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)
![(1R,9aR)-1-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905944.png)

![{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905960.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)
